InChI=1S/C15H13N/c1-2-7-13 (8-3-1)15-14-9-5-4-6-12 (14)10-11-16-15/h1-9H,10-11H2
.
The most notable application of 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline, derived from the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline hydrochloride, is in synthesizing solifenacin. Solifenacin is a medication used to treat overactive bladder, reducing urinary urgency, frequency, and incontinence. [ [] ]
1-Phenyl-3,4-dihydroisoquinoline hydrochloride is primarily used as a substrate in asymmetric hydrogenation reactions to generate chiral tetrahydroisoquinoline derivatives. The hydrochloride salt can be neutralized to yield the free base, which can then undergo various chemical transformations typical of secondary amines, such as alkylation, acylation, and condensation reactions. [ [] ]
While 1-phenyl-3,4-dihydroisoquinoline hydrochloride itself may not possess significant biological activity, its derivatives, specifically the enantiomerically pure tetrahydroisoquinolines obtained through asymmetric hydrogenation, exhibit diverse pharmacological activities. For instance, solifenacin acts as a competitive muscarinic receptor antagonist, specifically targeting M3 receptors in the bladder, leading to its antispasmodic effects. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: